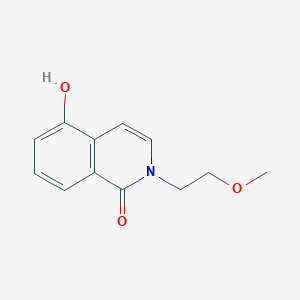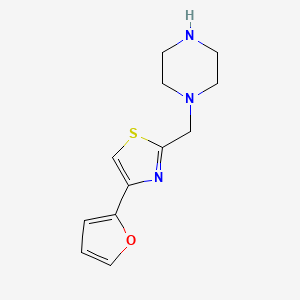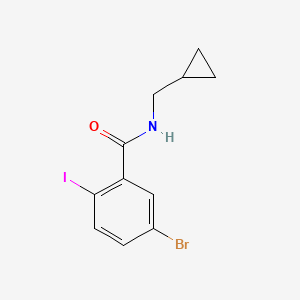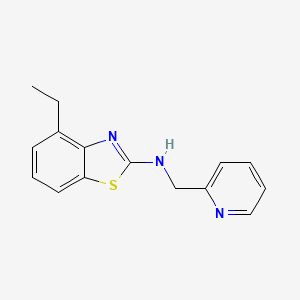
1-(2,2,2-Trifluoroethyl)-1,4-diazepane dihydrochloride
Übersicht
Beschreibung
“1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 13349-91-2 . It has a molecular weight of 241.08 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11F3N2.2ClH/c7-6(8,9)5-11-3-1-10-2-4-11;;/h10H,1-5H2;2*1H . Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions :
- A method for the preparation of 1,4-diazepane derivatives through diazotization of 2,2,2-trifluoroethylamine hydrochloride has been reported by Shu‐Wen Duan & W. Xiao (2016). This method is noted for its utility in the synthesis of trifluoromethyl diazomethane, a reagent for cyclopropanation and dipolar cycloaddition.
- Research by G. Ahumada et al. (2016) highlights the synthesis of new diazepine derivatives, including those with trifluoromethyl groups. These compounds were characterized using various spectroscopic techniques and X-ray diffraction analysis.
- The study by Zhishi Ye et al. (2018) describes an amphoteric diamination strategy for producing saturated 1,4-diazo heterocycles, including those with trifluoromethyl groups. This method features mild reaction conditions and high functional group tolerance.
Pharmaceutical Interest and Drug Development :
- A publication by J. Balsells et al. (2008) discusses the synthesis of substituted hexahydro-1,4-diazepin-2-ones, which are of interest as dipeptidyl peptidase inhibitors for diabetes treatment. The introduction of substituents like the trifluoroethyl group at certain positions in these compounds has been explored.
Methodologies in Organic Synthesis :
- L. Banfi et al. (2007) have developed a short, two-step approach for the synthesis of diazepane systems. This involves a Ugi multicomponent reaction followed by intramolecular nucleophilic substitution, which is applicable to the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives.
Application in Radiopharmaceuticals :
- The work of T. Duelfer et al. (1991) demonstrates the use of 1-(2,2,2-trifluoroethyl)-1,4-diazepane derivatives in the synthesis and radiolabelling of benzodiazepine structures, particularly for medical imaging applications.
Structural Studies and Characterizations :
- The research conducted by A. I. Moskalenko & V. Boev (2014) involved the synthesis of N-substituted diazepines with a fused pyrrole ring, using 1-(2,2,2-trifluoroethyl)-1,4-diazepane dihydrochloride as an intermediate. This showcases the compound's role in the development of complex heterocyclic structures.
Synthetic Routes to Saturated Fused Aza Heterocycles :
- A study by Anju Nalikezhathu et al. (2023) reports the syntheses of 1,4-diazacycles, including diazepanes, by diol-diamine coupling. This process used a ruthenium(II) catalyst and tolerated different amines and alcohols, relevant to medicinal platforms.
Diverse Applications in Organic Synthesis :
- The work by R. Banks (1998) explores the applications of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo in organic synthesis, demonstrating the versatility of diazepane structures in various synthetic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)6-12-4-1-2-11-3-5-12;;/h11H,1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAAALBCAORXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)
![1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1438865.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)
![(3-Aminofuro[3,2-b]pyridin-2-yl)(2-methoxyphenyl)methanone](/img/structure/B1438869.png)

![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)
![5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438872.png)



![1-(2-aminoethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438882.png)

